Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

PPARα agonism Dyslipidemia Nuclear receptor pharmacology

This 4-position methyl ester is structurally distinct from positional isomers (3-, 5-, 6-carboxylate variants) and the free carboxylic acid form (CAS 1227267-26-6). The unsubstituted N1 position enables systematic SAR via N-alkylation, N-arylation, or N-acylation—a derivatization pathway unavailable with pre-alkylated analogs. Enhanced organic solubility facilitates column chromatography and anhydrous reactions; the ester can be hydrolyzed to the pharmacologically active carboxylic acid for PPARα engagement (hPPARα EC50 as low as 0.012 μM with >100-fold selectivity over PPARγ). Substituting with a non-4-position isomer or N1-blocked analog without comparative validation risks experimental irreproducibility. Request a quote for gram-scale quantities backed by Certificate of Analysis.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1638769-07-9
Cat. No. B3108196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS1638769-07-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=NNC2=NC=C1
InChIInChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)4-10-11-7/h2-4H,1H3,(H,9,10,11)
InChIKeyVNALUAYRSSZMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1638769-07-9): Chemical Identity and Scaffold Characteristics


Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1638769-07-9) is a heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . It features a fused bicyclic pyrazolo[3,4-b]pyridine core bearing a methyl ester functional group at the 4-position. This scaffold exists in two possible tautomeric forms (1H- and 2H-isomers) and serves as a versatile synthetic intermediate or building block in medicinal chemistry [1]. The 4-carboxylate substitution pattern is a defining structural feature that distinguishes this compound from positional isomers (e.g., 3-carboxylate, 5-carboxylate, or 6-carboxylate variants) and from the corresponding carboxylic acid form (1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, CAS 1227267-26-6) [2]. The methyl ester functionality confers enhanced organic solvent solubility compared to the free carboxylic acid, a critical property for downstream synthetic manipulations and biological assay compatibility [1].

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Why In-Class Substitution Without Quantitative Validation Is Scientifically Unjustified


Substituting methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate with a closely related analog—even one sharing the identical pyrazolo[3,4-b]pyridine core—carries substantial scientific risk without explicit comparative validation. First, the 4-position methyl ester is not functionally equivalent to the corresponding carboxylic acid; the ester form is essential for prodrug strategies, membrane permeability optimization, and synthetic versatility, whereas the carboxylic acid is required for PPARα target engagement via hydrogen-bond networks with helix 12 [1]. Second, the unsubstituted 1H-position (tautomerizable) provides a distinct reactivity profile and hydrogen-bond donor/acceptor pattern compared to N1-alkylated analogs (e.g., methyl 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate), fundamentally altering both synthetic accessibility and biological target engagement [2]. Third, positional isomers with carboxylate groups at alternative positions (e.g., 3-, 5-, or 6-carboxylate) exhibit entirely different three-dimensional pharmacophore geometries and have been documented to engage distinct biological targets [3]. These three axes of differentiation—functional group identity, N1 substitution status, and carboxylate positional isomerism—mean that generic substitution without quantitative head-to-head evidence will compromise experimental reproducibility and lead to spurious biological or synthetic outcomes.

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Quantified Differentiation Evidence Against Closest Analogs


Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate: 4-Position Carboxylate Substitution Confers PPARα Agonist Scaffold Lineage Absent in Positional Isomers

The 4-carboxylate substitution pattern on the 1H-pyrazolo[3,4-b]pyridine core is a critical determinant of PPARα agonistic activity. In a systematic structure-activity relationship (SAR) study of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, compounds bearing the 4-carboxylate moiety demonstrated potent and selective human PPARα (hPPARα) activation [1]. A representative optimized compound (10f) from this 4-carboxylate series achieved an EC50 of 0.012 μM in hPPARα transactivation assays and exhibited 13-fold selectivity for PPARα over PPARδ, and >100-fold selectivity over PPARγ [2]. In contrast, positional isomers bearing carboxylate groups at the 3-, 5-, or 6-positions are not documented to possess this PPARα agonistic activity profile and are associated with distinct biological targets, including PDE4 inhibition, kinase inhibition, and antibacterial activity [3]. The 4-carboxylate substitution is structurally essential for forming the canonical hydrogen-bond network involving helix 12 of the PPARα ligand-binding domain, as confirmed by X-ray crystallography (PDB 6KXY, 6KXX) [4].

PPARα agonism Dyslipidemia Nuclear receptor pharmacology

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Distinct Binding Mode Compared to Fibrate-Class PPARα Agonists

Crystallographic analysis of PPARα ligand-binding domain (LBD) complexes reveals that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives occupy a binding site distinct from that of conventional fibrate-class PPARα agonists [1]. The phenyl side chain of these 4-carboxylate compounds occupies a small cavity between Ile272 and Ile354 that is rarely accessed by fibrates such as fenofibrate and gemfibrozil [1]. This differential cavity occupancy is mechanistically linked to PPARα subtype selectivity. Structurally, the 4-carboxylate group forms a canonical hydrogen-bond network with helix 12 of the PPARα LBD—a feature conserved with fibrates—but the divergent occupation of the Ile272-Ile354 cavity provides a distinct pharmacophore geometry that can be exploited for improved selectivity profiles [2]. In vivo, a representative 4-carboxylate derivative (compound 10f) was as effective as fenofibrate in reducing elevated plasma triglyceride levels in a high-fructose-fed rat model [3].

PPARα structural biology Dyslipidemia therapeutics Nuclear receptor ligand design

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate: N1-Unsubstituted Scaffold Enables Tautomer-Dependent Reactivity and Derivatization Not Available in N1-Alkylated Analogs

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate contains an unsubstituted N1 position (NH group), which enables tautomeric equilibration between the 1H- and 2H-isomeric forms. This tautomerism is a chemically significant feature that influences both reactivity and molecular recognition [1]. The presence of the free NH group provides a hydrogen-bond donor site and a nucleophilic handle for N-alkylation, N-arylation, or N-acylation reactions, enabling diverse downstream synthetic transformations [2]. In contrast, N1-substituted analogs such as methyl 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS available via PubChem) or methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS registered) lack this NH hydrogen-bond donor capacity and are chemically locked into a single tautomeric form, fundamentally altering both their intermolecular interactions and their synthetic utility as intermediates [3]. SAR studies of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives confirm that N1 substitution significantly modulates biological activity [1].

Heterocyclic synthesis Tautomerism Medicinal chemistry building blocks

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Methyl Ester vs. Carboxylic Acid Functional Group Differentiation

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate bears a methyl ester at the 4-position, which confers enhanced solubility in organic solvents relative to the corresponding carboxylic acid (1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, CAS 1227267-26-6) . This property is critical for synthetic applications requiring organic-phase reactions, purification by silica gel chromatography, and compatibility with anhydrous reaction conditions. The ester functionality also serves as a protecting group that can be hydrolyzed to release the free carboxylic acid, a motif essential for PPARα target engagement [1]. In a related study of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid analogues, conversion of the carboxylic acid handle to the corresponding sodium salt improved water solubility for bioassay screening, underscoring the functional group-dependent solubility profile of this scaffold class [2]. The methyl ester form thus represents an optimal intermediate for synthetic elaboration and purification prior to biological evaluation.

Prodrug design Solubility optimization Synthetic intermediate

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Evidence-Driven Application Scenarios for Research and Industrial Procurement


PPARα Agonist Drug Discovery Programs Targeting Dyslipidemia

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate serves as a synthetic precursor to 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, which have been crystallographically validated as PPARα-selective agonists with a binding mode distinct from fibrates [1]. Representative compounds from this scaffold class achieve hPPARα EC50 values as low as 0.012 μM with 13-fold selectivity over PPARδ and >100-fold over PPARγ [2]. In vivo, these derivatives demonstrate triglyceride-lowering efficacy comparable to fenofibrate in rodent dyslipidemia models [2]. This compound is therefore strategically positioned for medicinal chemistry teams developing next-generation PPARα modulators for dyslipidemia and related metabolic disorders.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration

The unsubstituted N1 position of methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate enables systematic SAR exploration through N-alkylation, N-arylation, or N-acylation reactions [3]. SAR studies confirm that steric bulkiness of substituents on the 1H-pyrazolo[3,4-b]pyridine ring, the position of the distal hydrophobic tail part, and the distance between the hydrophobic tail and the acidic head part are critical determinants of hPPARα agonistic activity [2]. This compound provides a versatile starting point for libraries of N1-functionalized analogs, whereas pre-alkylated analogs (e.g., methyl 1-isopropyl- or 1,6-dimethyl-substituted variants) preclude this line of investigation [4].

Ester Prodrug and Solubility Optimization Studies

The methyl ester functionality of this compound confers enhanced organic solvent solubility compared to the free carboxylic acid form, facilitating synthetic manipulations such as column chromatography purification and anhydrous reaction conditions . The ester can be subsequently hydrolyzed to yield the corresponding carboxylic acid, which is the pharmacologically active species for PPARα engagement [1]. For bioassay screening where aqueous solubility is limiting, the carboxylic acid can be converted to its sodium salt, a strategy validated in the literature for improving the solubility of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid analogues [5]. This compound thus supports integrated workflows spanning synthesis, purification, and biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.